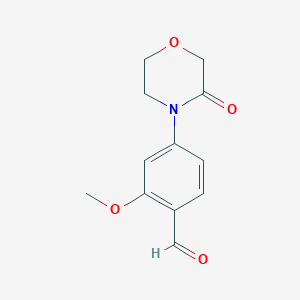
2-Methoxy-4-(3-oxomorpholino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(3-oxomorpholino)benzaldehyde is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a morpholino group, and an aldehyde group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .
化学反应分析
Types of Reactions
2-Methoxy-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and morpholino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the methoxy and morpholino groups under basic conditions.
Major Products
Oxidation: 2-Methoxy-4-(3-oxomorpholino)benzoic acid.
Reduction: 2-Methoxy-4-(3-oxomorpholino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methoxy-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and morpholino groups can also interact with biological molecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
2-Methoxybenzaldehyde: Lacks the morpholino group, making it less reactive in certain biochemical applications.
4-Methoxybenzaldehyde: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
2-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: A closely related compound with similar functional groups but different spatial arrangement
Uniqueness
2-Methoxy-4-(3-oxomorpholino)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
2-methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO4/c1-16-11-6-10(3-2-9(11)7-14)13-4-5-17-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3 |
InChI 键 |
CKQYRAYQFTYSQD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N2CCOCC2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


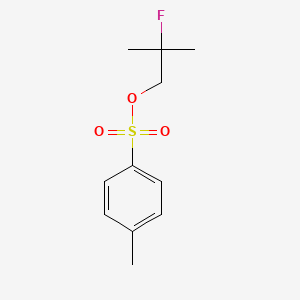
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)
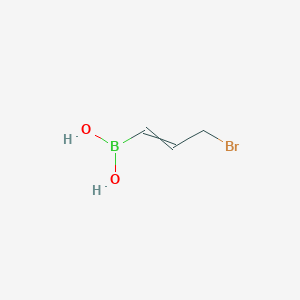
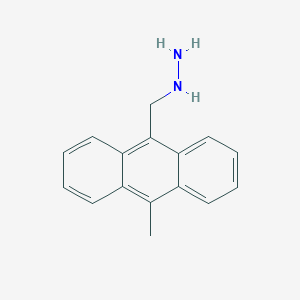
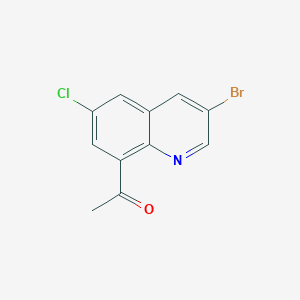
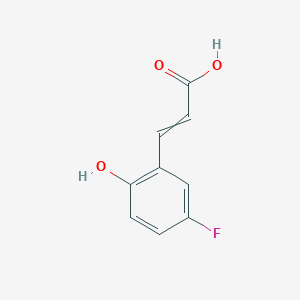
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
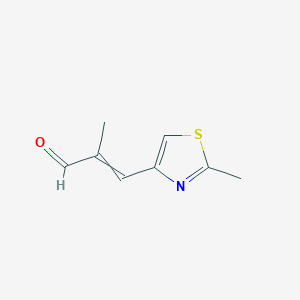
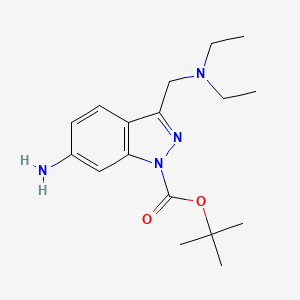
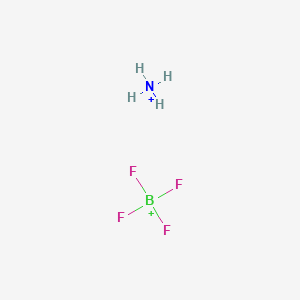
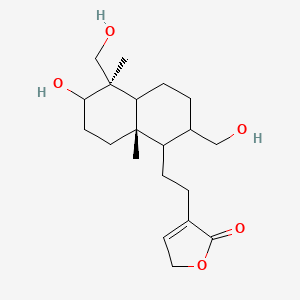
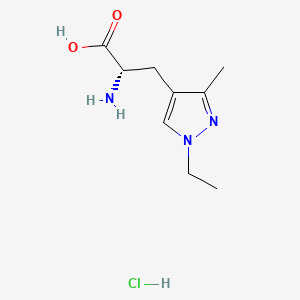
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)
